n-(3-Bromo-4-hydroxyphenyl)acetamide
Overview
Description
N-(3-Bromo-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-hydroxyacetanilide: One common method involves the bromination of 4-hydroxyacetanilide using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Acetylation of 3-bromo-4-hydroxyaniline: Another method involves the acetylation of 3-bromo-4-hydroxyaniline using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N-(3-Bromo-4-hydroxyphenyl)acetamide typically involve large-scale bromination and acetylation reactions using automated reactors and continuous flow systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Bromo-4-hydroxyphenyl)acetamide can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: The compound can be reduced at the bromine atom to form the corresponding hydroxyphenylacetamide.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenols on enzyme activity and cellular processes. It is also investigated for its potential antimicrobial and antifungal properties .
Medicine: this compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Bromo-2-hydroxyphenyl)acetamide: This compound differs in the position of the bromine and hydroxyl groups on the phenyl ring, which can lead to different chemical reactivity and biological activity.
N-(3-Chloro-4-hydroxyphenyl)acetamide:
N-(3-Bromo-4-methylphenyl)acetamide: The presence of a methyl group instead of a hydroxyl group can significantly alter the compound’s chemical behavior and its interactions with biological targets.
Uniqueness: N-(3-Bromo-4-hydroxyphenyl)acetamide is unique due to the specific combination of bromine and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUMPSIXWJTNQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279839 | |
Record name | n-(3-bromo-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-78-8 | |
Record name | NSC14286 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-bromo-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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